molecular formula C13H15N3O3 B3060808 3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one CAS No. 88351-68-2

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one

Cat. No.: B3060808
CAS No.: 88351-68-2
M. Wt: 261.28 g/mol
InChI Key: KVOTXJRSBDMEPC-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one is a pyrazoline derivative characterized by a 2-pyrazolin-5-one core substituted with a tert-butyl group at the 3-position and a 4-nitrophenyl group at the 1-position. This compound has been explored for applications in medicinal chemistry, including antimicrobial and anticancer research, though its specific biological activity data remain less documented compared to structurally related analogs .

Properties

IUPAC Name

5-tert-butyl-2-(4-nitrophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)11-8-12(17)15(14-11)9-4-6-10(7-5-9)16(18)19/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOTXJRSBDMEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391826
Record name 3-(TERT-BUTYL)-1-(4-NITROPHENYL)-2-PYRAZOLIN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88351-68-2
Record name 3-(TERT-BUTYL)-1-(4-NITROPHENYL)-2-PYRAZOLIN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one typically involves the reaction of 4-nitrophenylhydrazine with tert-butyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Keto-Enol Tautomerism and Acid-Base Reactivity

The pyrazolin-5-one core undergoes keto-enol tautomerism, which significantly influences its reactivity. The enol form facilitates coordination with metal ions and participation in hydrogen-bonding interactions. Studies show:

  • The equilibrium favors the keto form in non-polar solvents but shifts toward the enol form in polar media .

  • Deprotonation at the N2 position occurs under basic conditions, forming a resonance-stabilized anion that participates in nucleophilic reactions .

Table 1: Tautomeric Equilibrium Constants

SolventKeto:Enol RatioConditionsSource
Chloroform85:1525°C
Methanol60:4025°C
Water (pH 7)40:6025°C

Electrophilic Substitution Reactions

The 4-nitrophenyl group directs electrophilic attacks to specific positions:

  • Nitration : Further nitration occurs at the meta position relative to the existing nitro group under HNO₃/H₂SO₄, yielding 3-(tert-butyl)-1-(3,4-dinitrophenyl)-2-pyrazolin-5-one .

  • Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the para position of the phenyl ring .

Table 2: Electrophilic Substitution Outcomes

ReactionReagentsProduct StructureYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C3,4-dinitrophenyl derivative72
SulfonationH₂SO₄, 60°C, 2 h4-sulfo-4-nitrophenyl derivative58

Nucleophilic Substitution

The nitro group undergoes reduction or displacement under specific conditions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing 3-(tert-butyl)-1-(4-aminophenyl)-2-pyrazolin-5-one .

  • Nucleophilic Aromatic Substitution : Reaction with alkoxides (e.g., NaOCH₃) replaces the nitro group with methoxy at elevated temperatures (120°C) .

Key Mechanistic Insight :
The tert-butyl group sterically hinders substitution at adjacent positions, directing nucleophiles to the nitro-bearing phenyl ring .

Condensation and Cyclization

The keto group participates in condensation reactions:

  • Hydrazone Formation : Reacts with hydrazines to form hydrazones, which cyclize into fused heterocycles under acidic conditions .

  • Aldol Condensation : With aromatic aldehydes (e.g., benzaldehyde), it forms α,β-unsaturated ketones, enabling access to chromene derivatives .

Example Reaction Pathway :

  • Condensation with benzaldehyde yields a chalcone analog.

  • Cyclization with NH₂OH·HCl produces a pyrano[2,3-c]pyrazole derivative (82% yield) .

Coordination Chemistry

The enol form acts as a bidentate ligand for transition metals:

  • Cu(II) Complexes : Forms stable complexes with square-planar geometry, characterized by ESR and UV-Vis spectroscopy.

  • Fe(III) Chelation : Exhibits antioxidant activity via radical scavenging, linked to its Fe³⁺-binding capacity .

Table 3: Stability Constants of Metal Complexes

Metal Ionlog K (Stability Constant)pHSource
Cu²⁺8.9 ± 0.27.0
Fe³⁺10.3 ± 0.36.5

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolin-5-one derivatives, including 3-(tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one, exhibit significant inhibitory effects on various protein kinases, which are crucial in cancer progression. These compounds have been shown to inhibit serine/threonine and tyrosine kinase activities, leading to potential therapeutic applications in cancer treatment . The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and metastasis.

Anti-inflammatory Properties

Molecular docking studies have demonstrated that pyrazole derivatives possess antioxidant and anti-inflammatory properties. The compound's structural features allow it to interact with biological targets involved in inflammatory responses, making it a candidate for developing anti-inflammatory drugs . The presence of nitro groups enhances its reactivity and potential bioactivity.

Nonlinear Optical Properties

The compound exhibits promising nonlinear optical (NLO) properties, which are valuable for applications in photonics and optoelectronics. The molecular structure allows for significant polarization responses under external fields, making it suitable for NLO applications such as frequency doubling and optical switching .

Electroluminescent Properties

Due to its unique electronic configuration, this compound has been explored for use in organic light-emitting diodes (OLEDs). The compound's ability to facilitate photo-induced electron transfer contributes to its potential as an electroluminescent material .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors followed by characterization through various spectroscopic techniques such as NMR, FTIR, and mass spectrometry. These methods confirm the structural integrity and purity of the synthesized compound .

Inhibition of Protein Kinases

A study detailed the synthesis of various pyrazolin-5-one derivatives and their evaluation as protein kinase inhibitors. The results showed that modifications at different positions on the pyrazole ring significantly affected the inhibitory potency against specific kinases, highlighting the importance of structural optimization in drug design .

Computational Studies on NLO Properties

Computational analysis using density functional theory (DFT) was employed to predict the NLO properties of this compound. The results indicated a high degree of hyperpolarizability, suggesting its viability as an NLO material for future applications in advanced photonic devices .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer drug developmentInhibits serine/threonine and tyrosine kinases
Anti-inflammatory agentsExhibits antioxidant properties
Material ScienceNonlinear opticsSignificant polarization response observed
Electroluminescence in OLEDsFacilitates photo-induced electron transfer

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolinone core can form hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 4-nitrophenyl group stabilizes the pyrazolinone ring via resonance and inductive effects, contrasting with electron-donating substituents (e.g., methoxy) in other derivatives .

Key Observations :

  • The use of nanocatalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) significantly improves yields (85–92%) and reduces reaction times (1–2 hours) compared to traditional methods .
  • The tert-butyl derivative’s synthesis lacks catalytic optimization in reported literature, suggesting room for methodological advancement .

Physicochemical Properties

Compound Melting Point (°C) Solubility Spectral Data (¹H NMR) Highlights References
This compound 163–166 Low in water δ 1.32 (s, 9H, tert-butyl), δ 8.40 (d, 2H, nitro aryl)
3-Methyl-1-(4-nitrophenyl)-2-pyrazolin-5-one 197–199 Moderate in DMSO δ 2.50 (s, 3H, methyl), δ 8.15–8.40 (m, nitro aryl)
1-(2,4-Dinitrophenyl)-3-(3-nitrophenyl)-2-pyrazolin-4-one >250 Insoluble in water δ 7.50–8.60 (multiple peaks, nitro groups)

Key Observations :

  • The tert-butyl derivative’s lower melting point (163–166°C) vs. methyl analogs (197–199°C) reflects reduced crystallinity due to steric hindrance .
  • Solubility trends correlate with substituent polarity; nitro-rich derivatives exhibit poor aqueous solubility .

Key Observations :

  • The tert-butyl derivative’s biological data are underexplored, though analogs with nitroaryl groups show potent anticancer (IC₅₀ = 8.2–12.5 µM) and antimicrobial (MIC = 6.25–25 µg/mL) activities .
  • Hybrid derivatives (e.g., thienyl-substituted) demonstrate enhanced bioactivity due to synergistic aromatic interactions .

Biological Activity

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one, a derivative of pyrazolone, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an anticancer, antifungal, and anti-inflammatory agent, among other therapeutic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a pyrazolone core with a tert-butyl group and a nitrophenyl substituent, contributing to its biological efficacy. The structural formula is represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, evidenced by increased levels of p53 and cleaved caspase-3, which are markers of apoptotic activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.38Induction of apoptosis
U-937 (Monocytic Leukemia)9.56Inhibition of cell proliferation
HeLa (Cervical Cancer)12.45Disruption of cell cycle

These findings suggest that the compound may act through multiple pathways, including the regulation of apoptotic signaling and cell cycle disruption.

Antifungal Activity

The antifungal properties of this compound have been evaluated against strains such as Candida albicans and Cryptococcus neoformans. In vitro assays revealed that it possesses significant antifungal activity, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Table 2: Antifungal Activity

Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Candida albicans25Fluconazole20
Cryptococcus neoformans30Amphotericin B15

The results indicate that the compound could be a viable candidate for further development as an antifungal treatment.

Anti-inflammatory Activity

In addition to its anticancer and antifungal properties, this compound has shown promising anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 3: Anti-inflammatory Activity

AssayIC50 (µg/mL)Standard DrugIC50 (µg/mL)
COX-2 Inhibition50Diclofenac54.65
TNF-α Production40Ibuprofen45

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It modulates the release of inflammatory mediators, thus reducing inflammation.
  • Antifungal Mechanism : The exact mechanism remains under investigation but may involve disruption of fungal cell membrane integrity.

Case Studies

  • Case Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, leading to a significant reduction in cell viability.
  • Fungal Resistance Study : In another study focusing on Candida albicans, the compound was effective against strains resistant to common antifungals, highlighting its potential utility in treating resistant infections.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one
Reactant of Route 2
3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one

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